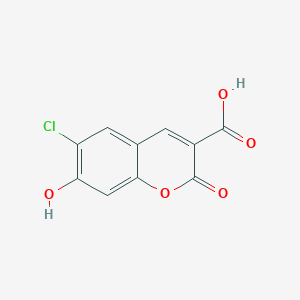

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDEHHOQNJOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Abstract

This technical guide provides a detailed, research-level exposition on the synthesis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, a substituted coumarin derivative of significant interest in medicinal chemistry and materials science. Coumarins, a class of benzopyrones, are widely recognized for their diverse biological activities.[1] This document outlines a robust and efficient multi-step synthetic pathway, beginning from readily available starting materials. The core of the synthesis is a base-catalyzed Knoevenagel condensation, a reliable method for constructing the coumarin-3-carboxylate scaffold.[2] Each stage of the synthesis is presented with a detailed experimental protocol, a discussion of the underlying reaction mechanisms, and the scientific rationale for key procedural choices. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the preparation of this specific heterocyclic compound.

Strategic Approach: A Retrosynthetic Analysis

The design of an effective synthetic route begins with a logical deconstruction of the target molecule. The structure of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid strongly suggests the Knoevenagel condensation as the key bond-forming strategy. This reaction classically involves the condensation of a substituted salicylaldehyde with an active methylene compound.[3]

The retrosynthetic disconnection proceeds as follows:

-

Final Hydrolysis: The target carboxylic acid can be obtained via the saponification of its corresponding ethyl ester.

-

Knoevenagel Condensation: The coumarin ring itself is formed through the condensation of a key aldehyde intermediate, 5-Chloro-2,4-dihydroxybenzaldehyde , with diethyl malonate .[2]

-

Intermediate Synthesis: The required aldehyde can be synthesized from 4-Chlororesorcinol via a formylation reaction, such as the Vilsmeier-Haack reaction.[4][5]

-

Starting Material Synthesis: 4-Chlororesorcinol is accessible through the electrophilic chlorination of resorcinol .[6][7]

This multi-step pathway offers a clear and scalable route utilizing well-established and high-yielding chemical transformations.

Figure 1: Retrosynthetic analysis of the target coumarin derivative.

Synthesis of Key Intermediate: 5-Chloro-2,4-dihydroxybenzaldehyde

The successful synthesis of the final product hinges on the efficient preparation of this crucial aldehyde intermediate. This is achieved in a two-step process starting from resorcinol.

Part 2.1: Synthesis of 4-Chlororesorcinol

Causality: The synthesis begins with the regioselective chlorination of resorcinol. Resorcinol is a highly activated aromatic ring due to the two electron-donating hydroxyl groups, making it susceptible to electrophilic substitution. The use of a controlled amount of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) allows for mono-chlorination.

Experimental Protocol:

-

To a stirred solution of resorcinol (1.0 eq) in a suitable solvent such as diethyl ether, slowly add sulfuryl chloride (1.0-1.1 eq) dropwise at 0-5 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization to yield 4-Chlororesorcinol.[7]

Part 2.2: Vilsmeier-Haack Formylation of 4-Chlororesorcinol

Causality: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[8] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[9] The activated aromatic ring of 4-Chlororesorcinol attacks this electrophilic reagent, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to the aldehyde.

Experimental Protocol:

-

In a flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, used as both reagent and solvent).[8]

-

To this pre-formed reagent, add a solution of 4-Chlororesorcinol (1.0 eq) in DMF.

-

Heat the reaction mixture, typically to 50-70 °C, for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture and pour it into a beaker of crushed ice with vigorous stirring.

-

Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

The solid product, 5-Chloro-2,4-dihydroxybenzaldehyde, is collected by filtration, washed with cold water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[10]

Core Synthesis: Knoevenagel Condensation and Cyclization

This step constitutes the formation of the coumarin ring system. It is a condensation reaction followed by an intramolecular cyclization (lactonization).

Mechanism Deep Dive: The reaction is initiated by a base catalyst, typically a weak amine like piperidine.[1][3] The piperidine deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 5-Chloro-2,4-dihydroxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration to form a stable α,β-unsaturated intermediate. The final step is a spontaneous intramolecular transesterification, where the hydroxyl group at the C2 position of the aromatic ring attacks one of the ester carbonyls, eliminating ethanol and forming the thermodynamically stable six-membered lactone ring of the coumarin.

Figure 2: Simplified workflow of the Knoevenagel condensation for coumarin synthesis.

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-Chloro-2,4-dihydroxybenzaldehyde (1.0 eq) and diethyl malonate (1.1-1.2 eq) in absolute ethanol.[2]

-

To this solution, add a catalytic amount of piperidine (~0.1 eq) and a single drop of glacial acetic acid.[1][2]

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress via TLC.

-

After the reaction is complete, cool the flask to room temperature and then in an ice bath to induce crystallization of the product, Ethyl 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.[2] The product can be used in the next step without further purification or can be recrystallized if necessary.

Final Step: Saponification to Carboxylic Acid

Causality: The final transformation is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the carboxylate salt and precipitate the final product.

Experimental Protocol:

-

Suspend the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.[2]

-

Add an excess of a strong base, such as potassium hydroxide (KOH, ~4.0 eq), to the suspension.

-

Heat the mixture to reflux until the solution becomes clear, indicating the completion of the hydrolysis (typically 30-60 minutes).

-

Cool the reaction mixture and slowly pour it into a beaker containing a stirred solution of cold, dilute hydrochloric acid (e.g., 2M HCl).[2]

-

The 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid will precipitate out of the acidic solution as a solid.

-

Cool the mixture in an ice bath to maximize precipitation, then collect the final product by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to yield the pure target compound.

Product Characterization Data

A summary of the key physical and chemical properties for the final product is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₅ | PubChem[11] |

| Molecular Weight | 240.59 g/mol | PubChem[11] |

| IUPAC Name | 6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid | PubChem[11] |

| Appearance | Expected to be a solid powder | - |

| Hydrogen Bond Donor Count | 2 | PubChem[11] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[11] |

Conclusion

This guide details a logical and efficient synthetic route for the preparation of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. The strategy relies on foundational organic reactions, including electrophilic aromatic substitution, Vilsmeier-Haack formylation, and a pivotal Knoevenagel condensation. The provided step-by-step protocols, grounded in established chemical principles, offer a reliable framework for researchers to synthesize this valuable coumarin derivative for applications in pharmaceutical research and beyond.

References

-

Škorić, I., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(5), 1463. Available at: [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

-

JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

-

Vedantu. (n.d.). Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips. Retrieved from [Link]

-

MDPI. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8303. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

-

SAGE Journals. (2003). Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones. Journal of the Indian Chemical Society, 80, 999-1001. Available at: [Link]

-

Royal Society of Chemistry. (2020). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of coumarin via Reformatsky reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(13), 4287. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of coumarin by Pechman reaction - A Review. Retrieved from [Link]

-

Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Chemical Technology, 4(1). Available at: [Link]

-

ResearchGate. (n.d.). Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (n.d.). High degree of chemoselectivities recorded during the Reformatsky reaction on coumarinyl phenyl ketones and formyl coumarins. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. Available at: [Link]

-

AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Retrieved from [Link]

-

Conjecto. (n.d.). Reformatsky reaction: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel... Retrieved from [Link]

-

ResearchGate. (n.d.). Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF). Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN104525265B - 2,4-dihydroxy-5-Chlorobenzaldehyde contracting aminoacid copper complex catalyst, preparation method and application.

-

JOCPR. (n.d.). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved from [Link]

-

Sdfine. (n.d.). 4-chlororesorcinol (for synthesis). Retrieved from [Link]

-

ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3976–3980. Available at: [Link]

- Google Patents. (n.d.). CN113582816A - Preparation method of 4-alkylresorcinol.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

European Commission. (2010). OPINION ON 4-Chlororesorcinol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. ajrconline.org [ajrconline.org]

- 6. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chlororesorcinol | 95-88-5 [chemicalbook.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-chloro-2,4-dihydroxybenzaldehyde | 131088-02-3 [chemicalbook.com]

- 11. 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | C10H5ClO5 | CID 21924856 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Abstract

This technical guide provides a detailed, methodology-driven approach to the complete structure elucidation of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the strategic application and interpretation of data from synthesis, mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy. The narrative emphasizes the causality behind experimental choices and the integration of multi-faceted data to build an unassailable structural proof. Each protocol is presented as a self-validating system, ensuring scientific rigor and trustworthiness.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of heterocyclic compounds found extensively in nature and synthetic chemistry. Their unique scaffold is a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern on the coumarin ring system dictates its function, making unambiguous structure determination a critical step in any research and development pipeline.

The target of this guide, 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, possesses multiple functional groups—a halogen, a phenol, a carboxylic acid, and an α,β-unsaturated lactone—that present a rich case for modern analytical techniques. Our objective is to establish a logical and definitive workflow to confirm its molecular structure, starting from its rational synthesis.

Strategic Approach: From Synthesis to Confirmation

The elucidation of a novel or target compound is a sequential process where each step provides a piece of the puzzle. The hypothesis begins with the synthesis, which suggests a probable structure. This hypothesis is then rigorously tested and confirmed by a suite of orthogonal analytical techniques.

Hypothesis via Synthesis: Knoevenagel Condensation

The most logical and efficient synthesis for a coumarin-3-carboxylic acid is the Knoevenagel condensation.[2][3] This reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, in this case, malonic acid, typically catalyzed by a weak base like piperidine.[1]

The proposed synthesis for our target molecule starts with 4-Chloro-2,5-dihydroxybenzaldehyde and malonic acid.

Experimental Protocol: Synthesis

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-Chloro-2,5-dihydroxybenzaldehyde (10 mmol), malonic acid (12 mmol), and 30 mL of absolute ethanol.

-

Catalyst Addition: Add piperidine (0.5 mL) as a catalyst to the mixture.

-

Reaction: Stir the mixture and reflux at 80°C for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (70:30).[2]

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and acidify with 2M HCl until the pH is ~2. This will cause the carboxylic acid product to precipitate.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any inorganic impurities, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield the purified compound.

Mass Spectrometry: Defining the Molecular Formula

Causality: Before determining connectivity, we must know the fundamental components. High-Resolution Mass Spectrometry (HRMS) is the first analytical step post-synthesis. Its purpose is twofold: to provide the exact molecular weight and, from that, the elemental formula. This is a crucial self-validating step; if the formula is incorrect, the entire structural hypothesis is void.

The molecular formula is predicted to be C₁₀H₅ClO₅.[4] The monoisotopic mass is calculated as 239.9826 Da.[4]

Trustworthiness Check: A key validation feature for this specific molecule is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum must exhibit two major molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in an intensity ratio of approximately 3:1.[5] Failure to observe this pattern would immediately disprove the presence of a single chlorine atom.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns. Coumarins are well-known to undergo a retro-Diels-Alder-like fragmentation, typically losing a molecule of carbon monoxide (CO, 28 Da) from the lactone ring.[6][7]

Expected Mass Spectrometry Data

| Feature | Expected Value | Rationale |

| Molecular Ion (M⁺) | m/z 239.9826 (HRMS) | Corresponds to the exact mass of C₁₀H₅³⁵ClO₅. |

| Isotopic Peak (M+2) | m/z 241.9796 (HRMS) | Confirms the presence of one chlorine atom (³⁷Cl). |

| Isotopic Ratio | ~3:1 (M⁺ : M+2) | Natural abundance of ³⁵Cl vs. ³⁷Cl. |

| Primary Fragment | [M-28]⁺ (loss of CO) | Characteristic fragmentation of the coumarin lactone ring.[6] |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in negative ion mode to deprotonate the carboxylic acid and phenolic hydroxyl groups, which often provides a strong signal for such molecules.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy below 5 ppm.

Infrared Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds, and therefore functional groups, present in a molecule. Each functional group vibrates at a characteristic frequency, providing a molecular "fingerprint." This allows us to confirm the presence of the hydroxyl, carboxylic acid, and lactone groups suggested by our synthesis.

Expected IR Absorption Data

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment | Reference |

| 3500-3300 (broad) | O-H stretch | Phenolic hydroxyl group | [8] |

| 3300-2500 (very broad) | O-H stretch | Carboxylic acid O-H | [8] |

| ~1750-1730 | C=O stretch | α,β-Unsaturated Lactone Carbonyl | [9] |

| ~1710-1680 | C=O stretch | Carboxylic Acid Carbonyl | [10] |

| ~1620-1580 | C=C stretch | Aromatic and Alkene C=C bonds | [11] |

| ~1250-1100 | C-O stretch | Lactone and Carboxylic Acid C-O | [12] |

| ~800-600 | C-Cl stretch | Aryl-Chloride bond |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount (~1-2 mg) of the dried, purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

-

Data Processing: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

NMR Spectroscopy: Assembling the Molecular Map

Causality: While MS provides the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy establishes the precise atomic connectivity. Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can construct a definitive map of the molecule, proton by proton, carbon by carbon.

¹H NMR - Proton Environments

We expect 5 distinct proton signals: three aromatic/vinylic protons and two exchangeable protons (hydroxyl and carboxylic acid).

-

H4: This vinylic proton is highly deshielded by the adjacent lactone carbonyl and the electron-withdrawing carboxylic acid. It will appear as a sharp singlet far downfield.[13][14]

-

H5 & H8: These two protons are on the benzene ring. Due to the substitution pattern, neither has an adjacent proton, so both will appear as singlets.

-

-OH & -COOH: These protons are acidic and their signals are often broad. They can be confirmed by adding a drop of D₂O to the NMR tube, which will cause their signals to disappear due to proton-deuterium exchange.

¹³C NMR - Carbon Skeleton

The structure has 10 carbon atoms, and due to molecular asymmetry, we expect to see 10 distinct signals in the ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups (in this case, only CH groups and quaternary carbons are present).

2D NMR - The Connectivity Blueprint

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It will definitively link H4 to C4, H5 to C5, and H8 to C8.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece together the entire molecular framework.

Predicted NMR Data Summary

| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | - | ~160 | - |

| 3 | - | ~118 | - |

| 4 | ~8.6 (s, 1H) | ~148 | C2, C3, C5, C4a, COOH |

| 4a | - | ~115 | - |

| 5 | ~7.6 (s, 1H) | ~128 | C4, C4a, C6, C7 |

| 6 | - | ~125 | - |

| 7 | - | ~150 | - |

| 8 | ~7.0 (s, 1H) | ~105 | C6, C7, C8a, C4a |

| 8a | - | ~152 | - |

| COOH | ~13.0 (br s, 1H) | ~165 | - |

| 7-OH | ~10.5 (br s, 1H) | - | - |

Note: Chemical shifts (δ) are predicted based on literature values for similar coumarin structures and are solvent-dependent. DMSO-d₆ is a common solvent for this class of compounds.[15][16]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra: Acquire ¹H and ¹³C{¹H} spectra. A D₂O exchange experiment should be performed to confirm OH/COOH protons.

-

2D Spectra: Acquire standard 2D correlation spectra: gCOSY, gHSQC, and gHMBC.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin) to identify peaks, measure coupling constants, and analyze correlations.

Final Data Integration and Conclusion

The structure of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is confirmed by the seamless integration of all analytical data:

-

Synthesis: The Knoevenagel condensation provides a rational pathway to the target molecule.

-

Mass Spectrometry: HRMS confirms the elemental formula C₁₀H₅ClO₅, and the definitive 3:1 isotopic cluster for M⁺ and M+2 validates the presence of a single chlorine atom.[4]

-

IR Spectroscopy: The spectrum confirms the presence of all key functional groups: hydroxyl, carboxylic acid, and the coumarin lactone system.

-

NMR Spectroscopy: ¹H and ¹³C NMR show the correct number and type of protons and carbons. Critically, HMBC correlations unambiguously connect the molecular fragments, confirming the substitution pattern on the aromatic ring and the placement of the carboxylic acid group at the C3 position. For instance, the correlation from the downfield vinylic singlet (H4) to the lactone carbonyl (C2) and the aromatic carbon C5 confirms the core structure, while correlations from the aromatic singlets H5 and H8 to the substituted carbons C6 and C7 lock in the substituent positions.

Collectively, these orthogonal data points provide an undeniable, self-validating proof of structure for 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. For absolute confirmation, particularly for novel compounds intended for pharmaceutical use, single-crystal X-ray crystallography can be employed to determine the 3D structure in the solid state.[17]

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. article.sapub.org [article.sapub.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | C10H5ClO5 | CID 21924856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. rsc.org [rsc.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. chemmethod.com [chemmethod.com]

- 11. researchgate.net [researchgate.net]

- 12. ijres.org [ijres.org]

- 13. Coumarin-3-carboxylic acid(531-81-7) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid , a coumarin derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Given the current absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust, predicted spectroscopic profile. This in-silico analysis serves as a valuable reference for the identification, characterization, and quality control of this compound.

Molecular Structure and a Priori Spectroscopic Considerations

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid possesses a rigid coumarin core, substituted with a chloro group at the C6 position, a hydroxyl group at the C7 position, and a carboxylic acid at the C3 position. These functionalities are expected to give rise to distinct and interpretable signals in various spectroscopic analyses.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="1.3,0.75!"]; C3 [label="C3", pos="1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C4a [label="C4a", pos="-1.3,-0.75!"]; C5 [label="C5", pos="-2.6,-1.5!"]; C6 [label="C6", pos="-3.9,-0.75!"]; C7 [label="C7", pos="-3.9,0.75!"]; C8 [label="C8", pos="-2.6,1.5!"]; C8a [label="C8a", pos="-1.3,0.75!"]; O1 [label="O1", pos="-1.3,2.25!"]; // Lactone oxygen in ring O2 [label="O2 (keto)", pos="0,2.5!"]; // Lactone carbonyl oxygen C3_COOH [label="C (COOH)", pos="2.6,-1.5!"]; O3_OH [label="O (OH)", pos="3.9,-0.75!"]; O3_keto [label="O (=O)", pos="2.6,-2.5!"]; C6_Cl [label="Cl", pos="-5.2,-1.5!"]; C7_OH [label="OH", pos="-5.2,1.5!"]; H4 [label="H4", pos="0,-2.5!"]; H5 [label="H5", pos="-2.6,-2.5!"]; H8 [label="H8", pos="-2.6,2.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C4a; C8a -- O1; O1 -- C2; C2 -- O2 [style=dashed]; C3 -- C3_COOH; C3_COOH -- O3_OH; C3_COOH -- O3_keto [style=dashed]; C6 -- C6_Cl; C7 -- C7_OH; C4 -- H4; C5 -- H5; C8 -- H8; } Caption: Molecular structure of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to be characterized by distinct signals for the aromatic protons, the vinyl proton of the pyrone ring, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are predicted based on the electronic environment of each proton, influenced by the electron-withdrawing and donating effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.5 - 8.7 | Singlet (s) | - | Deshielded due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing carboxylic acid. |

| H-5 | 7.6 - 7.8 | Singlet (s) | - | Located on the benzene ring, its chemical shift is influenced by the adjacent chloro and lactone ether oxygen. |

| H-8 | 6.9 - 7.1 | Singlet (s) | - | Shielded by the adjacent hydroxyl group. |

| 7-OH | 10.0 - 11.0 | Broad Singlet (br s) | - | Phenolic proton, chemical shift is concentration and solvent dependent. |

| COOH | 12.0 - 13.0 | Broad Singlet (br s) | - | Carboxylic acid proton, highly deshielded and its signal is typically broad. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and COOH).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O, lactone) | 158 - 162 | Carbonyl carbon of the α,β-unsaturated lactone. |

| C-3 | 115 - 120 | Attached to the electron-withdrawing carboxylic acid group. |

| C-4 | 145 - 148 | Vinylic carbon, deshielded by the adjacent oxygen and aromatic ring. |

| C-4a | 112 - 116 | Bridgehead carbon of the fused ring system. |

| C-5 | 128 - 132 | Aromatic carbon adjacent to the chloro-substituted carbon. |

| C-6 | 125 - 129 | Aromatic carbon bearing the chloro substituent. |

| C-7 | 150 - 154 | Aromatic carbon attached to the hydroxyl group. |

| C-8 | 102 - 106 | Aromatic carbon shielded by the adjacent hydroxyl group. |

| C-8a | 152 - 156 | Bridgehead carbon adjacent to the lactone oxygen. |

| COOH | 163 - 167 | Carbonyl carbon of the carboxylic acid. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Compound (5-10 mg)"]; Solvent [label="Deuterated Solvent (0.6 mL)"]; Vortex [label="Vortex to Dissolve"]; Sample -> Solvent -> Vortex; }

subgraph "cluster_nmr_acquisition" { label="NMR Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; NMR [label="NMR Spectrometer (≥400 MHz)"]; H1 [label="¹H Experiment"]; C13 [label="¹³C Experiment"]; Vortex -> NMR; NMR -> H1; NMR -> C13; }

subgraph "cluster_data_processing" { label="Data Processing & Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; Processing [label="Fourier Transform, Phasing, Baseline Correction"]; Analysis [label="Chemical Shift Referencing & Peak Assignment"]; H1 -> Processing; C13 -> Processing; Processing -> Analysis; } } Caption: General workflow for NMR data acquisition and analysis.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will be dominated by characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 3500 | Broad, Strong | O-H stretch (hydroxyl) | Hydrogen-bonded phenolic hydroxyl group. |

| 2500 - 3300 | Broad, Strong | O-H stretch (carboxylic acid) | Characteristic broad absorption of a carboxylic acid dimer. |

| 1720 - 1740 | Strong | C=O stretch (lactone) | Carbonyl of the α,β-unsaturated lactone ring.[1] |

| 1680 - 1710 | Strong | C=O stretch (carboxylic acid) | Carbonyl of the carboxylic acid, typically at a lower frequency than the lactone carbonyl.[1] |

| 1600 - 1620 | Medium | C=C stretch (aromatic and pyrone) | Aromatic and vinylic C=C bond vibrations. |

| 1200 - 1300 | Strong | C-O stretch (lactone and carboxylic acid) | Stretching vibrations of the C-O single bonds. |

| 1000 - 1100 | Medium | C-Cl stretch | Characteristic absorption for an aryl chloride. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M]⁺˙ | 240/242 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| [M-H₂O]⁺˙ | 222/224 | Loss of a water molecule from the hydroxyl and carboxylic acid groups. |

| [M-COOH]⁺ | 195/197 | Loss of the carboxylic acid group. |

| [M-Cl]⁺ | 205 | Loss of the chlorine atom. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragment ions.

dot graph "MS_Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#EA4335"];

M [label="[M]⁺˙ (m/z 240/242)", fillcolor="#FBBC05", fontcolor="#202124"]; M_H2O [label="[M-H₂O]⁺˙ (m/z 222/224)"]; M_COOH [label="[M-COOH]⁺ (m/z 195/197)"]; M_Cl [label="[M-Cl]⁺ (m/z 205)"];

M -> M_H2O [label="- H₂O"]; M -> M_COOH [label="- COOH"]; M -> M_Cl [label="- Cl"]; } Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide presents a comprehensive predicted spectroscopic profile of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and analysis of related coumarin structures. These predictions provide a strong foundation for the identification and structural elucidation of this compound in a research or drug development setting. It is imperative that this in-silico data be confirmed with experimental results as they become available.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21924856, 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link].[2][3]

-

Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link].[1]

-

Khan, I., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127.[4][5]

-

O'Brien, J., et al. (2012). 13C NMR data for substituted coumarin-3-carboxylic acids recorded in d6-DMSO. ResearchGate.[6]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Coumarin-Based Triapine Derivatives and Their Copper(II) Complexes: Synthesis, Cytotoxicity and mR2 RNR Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | C10H5ClO5 | CID 21924856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-7-hydroxycoumarin-3-carboxylic Acid (CAS No. 183736-74-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-7-hydroxycoumarin-3-carboxylic acid, a molecule of significant interest in contemporary biological research. We will delve into its fundamental chemical properties, synthesis, and purification, with a primary focus on its exceptional fluorescent capabilities and applications in cellular analysis. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols.

Core Molecular Profile

6-Chloro-7-hydroxycoumarin-3-carboxylic acid, registered under CAS number 183736-74-5, is a halogenated derivative of the 7-hydroxycoumarin scaffold. The strategic placement of a chlorine atom at the C6 position and a carboxylic acid group at the C3 position imparts unique and advantageous photophysical properties to the molecule. It is a highly fluorescent, water-soluble dye that is excitable by violet laser light, making it a valuable tool in various bioanalytical techniques.

| Property | Value | Source |

| CAS Number | 183736-74-5 | N/A |

| Molecular Formula | C₁₀H₅ClO₅ | N/A |

| Appearance | Solid | N/A |

| Primary Application | Fluorescent Dye/Probe | |

| Excitation | Violet Laser (approx. 405 nm) | |

| Key Feature | High Quantum Yield (approx. 0.98) |

The Chemistry of Fluorescence: Mechanism of Action

The remarkable fluorescence of 7-hydroxycoumarin derivatives, including 6-Chloro-7-hydroxycoumarin-3-carboxylic acid, is rooted in their electronic structure and behavior in the excited state. The fluorescence mechanism is intricate and involves several species, primarily the phenol and its corresponding phenolate anion. The equilibrium between these two forms in the ground state is crucial. Upon excitation, the deprotonated phenolate form is responsible for the strong fluorescence emission.

The electron-withdrawing nature of the chlorine atom at the C6 position and the carboxylic acid at the C3 position influences the electronic distribution within the molecule, enhancing its brightness compared to unsubstituted 7-hydroxycoumarins.

Caption: Simplified diagram of the fluorescence mechanism in 7-hydroxycoumarins.

Synthesis and Purification: A Practical Approach

The synthesis of 6-Chloro-7-hydroxycoumarin-3-carboxylic acid is typically achieved through a Knoevenagel condensation reaction. This classic organic reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.

Synthesis Workflow

Caption: General workflow for the synthesis of 6-Chloro-7-hydroxycoumarin-3-carboxylic acid.

Detailed Experimental Protocol: Synthesis

This protocol provides a general framework. Optimization of reaction times, temperatures, and catalyst loading may be necessary.

Materials:

-

4-Chloro-2,5-dihydroxybenzaldehyde

-

Diethyl malonate

-

Piperidine (or L-proline) as a catalyst

-

Ethanol (or a suitable solvent)

-

Hydrochloric acid (HCl) for acidification

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for hydrolysis

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-Chloro-2,5-dihydroxybenzaldehyde and a slight excess of diethyl malonate in ethanol.

-

Add a catalytic amount of piperidine or L-proline to the mixture.

-

Reflux the reaction mixture for a specified time (typically monitored by TLC).

-

Work-up: After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the crude ethyl ester intermediate.

-

Filter the precipitate, wash with cold water, and dry.

-

Hydrolysis: Suspend the crude ester in an aqueous solution of NaOH or KOH.

-

Heat the mixture to reflux until the ester is fully hydrolyzed (solution becomes clear).

-

Precipitation: Cool the solution and acidify with dilute HCl to precipitate the final product, 6-Chloro-7-hydroxycoumarin-3-carboxylic acid.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. For higher purity, column chromatography on silica gel may be employed.

Applications in Cellular Analysis and Bio-imaging

The primary utility of 6-Chloro-7-hydroxycoumarin-3-carboxylic acid lies in its application as a fluorescent label for biomolecules, particularly antibodies, for use in flow cytometry and fluorescence microscopy. Its high fluorescence quantum yield and water solubility make it an excellent candidate for these applications.

Antibody Conjugation

The carboxylic acid group of the coumarin can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins, such as lysine residues in antibodies. Alternatively, maleimide derivatives of the coumarin can be synthesized to specifically target free thiol groups, such as those from reduced cysteines in antibodies.

This protocol outlines a general procedure for conjugating a maleimide-activated coumarin dye to an antibody.

Materials:

-

Antibody solution (1-2 mg/mL in PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Maleimide-activated 6-Chloro-7-hydroxycoumarin-3-carboxylic acid (10 mM in DMSO)

-

Cysteine solution (10 mM)

-

Size-exclusion chromatography column

Procedure:

-

Antibody Reduction: Add TCEP solution to the antibody solution to a final molar ratio of 10:1 (TCEP:antibody). Incubate for 30 minutes at room temperature to reduce disulfide bonds.

-

Purification: Remove excess TCEP by passing the reduced antibody through a desalting column.

-

Conjugation: Add the maleimide-activated coumarin dye to the reduced antibody solution at a molar ratio of 5:1 (dye:antibody). Incubate for 1 hour at room temperature with gentle mixing.

-

Quenching: Terminate the reaction by adding cysteine solution to cap any unreacted maleimide groups.

-

Final Purification: Purify the antibody-dye conjugate using size-exclusion chromatography to remove excess dye and by-products.

-

Characterization: Confirm successful conjugation and purity using techniques such as mass spectrometry and SDS-PAGE.

Flow Cytometry

Antibodies conjugated with 6-Chloro-7-hydroxycoumarin-3-carboxylic acid are used to label specific cell surface or intracellular antigens. The high fluorescence intensity of the dye allows for sensitive detection and quantification of cell populations using a flow cytometer equipped with a violet laser.

Biological Activity and Cytotoxicity

While the primary application of this compound is as a fluorescent probe, the broader coumarin family of compounds is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Some 7-hydroxycoumarin derivatives have shown antifungal potential with low cytotoxicity to human cells. However, specific studies on the cytotoxicity of 6-Chloro-7-hydroxycoumarin-3-carboxylic acid are limited. It is important to note that some coumarin compounds can exhibit toxicity, and appropriate safety precautions should be taken during handling.

Safety and Handling

Based on available safety data for related coumarin compounds, 6-Chloro-7-hydroxycoumarin-3-carboxylic acid should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

6-Chloro-7-hydroxycoumarin-3-carboxylic acid stands out as a versatile and powerful tool for researchers in the life sciences. Its exceptional fluorescent properties, coupled with its water solubility and amenability to bioconjugation, make it an invaluable reagent for cellular analysis and imaging. The synthetic route via Knoevenagel condensation is well-established, allowing for its accessible preparation in the laboratory. As research continues to explore the diverse biological activities of coumarin derivatives, the potential applications of this specific molecule may expand beyond its current role as a fluorescent probe.

References

- A convenient and simple methodology was developed for the synthesis of coumarin- 3-carboxylic esters. A series of the C-3 substituted coumarins were obtained via L-proline mediated Knoevenagel condensation. The malonate esters with both saturated and unsaturated bonds worked well under the developed reaction conditions, thus providing good to very good yields (54−94%) of the corresponding coumarins.

Foreword: Unlocking the Therapeutic Potential of the Chromene Scaffold

An In-Depth Technical Guide to the Biological Activity of Substituted Chromene-3-Carboxylic Acids

The chromene ring system, a benzopyran moiety, is a privileged scaffold in medicinal chemistry. Its derivatives, both natural and synthetic, are recognized for an astonishingly broad spectrum of pharmacological properties.[1][2] Among these, substituted chromene-3-carboxylic acids and their analogues have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. Their structural versatility allows for fine-tuning of their physicochemical properties, which in turn modulates their interaction with diverse biological targets.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of substituted chromene-3-carboxylic acids. We will delve into the mechanistic underpinnings of their actions and provide field-proven experimental protocols to empower researchers in their own discovery efforts. The narrative is built not just on what has been done, but on why specific scientific choices are made, reflecting a deep understanding of the drug discovery process.

Synthetic Pathways: Crafting the Core Scaffold

The biological evaluation of any compound series begins with its synthesis. The accessibility of diverse derivatives is crucial for establishing robust structure-activity relationships (SAR). Several efficient methods have been developed for the synthesis of the chromene-3-carboxylic acid core.

A prevalent and classical approach is the Knoevenagel condensation . This reaction typically involves the condensation of an ortho-hydroxyaryl aldehyde (salicylaldehyde) or ketone with an active methylene compound like malonic acid or its esters, often in the presence of a basic catalyst such as piperidine or potassium 1,2,3,6-tetrahydrophthalimide.[3][4] The choice of catalyst and solvent system can be optimized to achieve high yields in aqueous media, aligning with green chemistry principles.[3]

More advanced strategies include multi-component reactions (MCRs) , which offer the advantage of building molecular complexity in a single step, and modern catalytic methods like the Rhodium(III)-catalyzed C–H activation/annulation cascade , which provides a redox-neutral route to 2H-chromene-3-carboxylic acids.[5][6]

Caption: General schematic of Knoevenagel condensation for chromene-3-carboxylic acid synthesis.

A Spectrum of Biological Activities

The true value of the chromene-3-carboxylic acid scaffold lies in its remarkable versatility. By modifying the substituents on the benzopyran ring, chemists can generate derivatives with potent and often selective activity against a wide range of diseases.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[1] Chromene-3-carboxylic acid derivatives have demonstrated significant potential in this arena, with activity reported against both bacteria and fungi.[5][7]

Mechanism & SAR Insights: The antimicrobial efficacy is highly dependent on the nature and position of substituents.

-

Halogenation: The introduction of halogens, such as chlorine or fluorine, onto the chromene ring is a common strategy to enhance antimicrobial activity.[8][9] This is often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.

-

Carboxamide Derivatives: Conversion of the carboxylic acid at the C3 position to various carboxamides can significantly boost potency. Studies have shown that certain 2H-chromene-3-carboxamides exhibit better activity against Bacillus cereus than the standard drug streptomycin.[10]

-

Hybrid Molecules: Fusing the chromene core with other bioactive heterocycles, such as quinoline via a thioether linkage, can result in compounds with broad-spectrum antibacterial activity.[7]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative chromene derivatives against various pathogens. Lower MIC values indicate higher potency.

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| 4b | 4-(4-chlorophenyl) | Staphylococcus aureus | 1.9 | [5] |

| 4c | 4-(4-bromophenyl) | Bacillus subtilis | 0.9 | [5] |

| 13i | Azo-linked chromene | Candida albicans | 0.24 | [5] |

| 3a | Carboxamide deriv. | Bacillus cereus | 0.062 (62) | [10] |

| Streptomycin | (Standard) | Bacillus cereus | 0.125 (125) | [10] |

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the search for more effective and specific anticancer agents is relentless.[1] Chromene derivatives have been extensively investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.[2]

Mechanism & SAR Insights: The anticancer action of these compounds is often multifactorial, involving the induction of apoptosis (programmed cell death), inhibition of key cellular machinery, and interference with signaling pathways.

-

Apoptosis Induction: A primary mechanism is the ability to trigger apoptosis in cancer cells. 4-Aryl-4H-chromenes, for instance, are known to be potent inducers of apoptosis.[1][5] This is often mediated through the activation of caspase enzymes, which are the executioners of the apoptotic pathway.[11]

-

Tubulin Inhibition: Some derivatives function as microtubule targeting agents, inhibiting tubulin polymerization.[1][12] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death. The substitution at the 4-position of the chromene ring is critical for this activity.[1][5]

-

Enzyme Inhibition: Certain chromene-sulfonamide hybrids have been designed as inhibitors of enzymes crucial for cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Matrix Metalloproteinases (MMPs).[13]

-

Substituent Effects: The presence of electron-donating groups, such as methoxy (-OCH₃), on the chromene ring and on appended phenyl rings has been shown to enhance cytotoxicity against leukemic cells.[14]

Caption: Simplified pathway of apoptosis induction by chromene derivatives.

Data Presentation: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of cytotoxic potency, for selected chromene derivatives against human cancer cell lines.

| Compound ID | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 13f | 7-methoxy, thiazole-linked | EAC (Leukemia) | 11.4 | [14] |

| 4a | 2,7-diamino-4-phenyl | MCF-7 (Breast) | 1.2 | [5] |

| 4b | 4-(4-chlorophenyl) | HepG2 (Liver) | 0.5 | [5] |

| 7c | 3,5-diamino-1-phenyl | HCT-116 (Colon) | 0.3 | [5] |

| Psoralidin | Natural chromene | Gastric Cancer | Potent | [2] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and cancer.[15] Chromene derivatives have been identified as potent anti-inflammatory agents.[16]

Mechanism & SAR Insights: The anti-inflammatory effects are primarily achieved by suppressing the production of key inflammatory mediators.

-

Inhibition of NO and PGE₂: Many chromene compounds effectively inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.[17]

-

Downregulation of iNOS and COX-2: This inhibition is a direct result of the compounds preventing the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing NO and prostaglandins, respectively.[17]

-

Cytokine Suppression: Active derivatives also reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[17] The causal logic here is that by inhibiting upstream signaling pathways like NF-κB, the transcriptional activation of these inflammatory genes is blocked.

Antiviral Activity

The chromene scaffold has also shown promise in the development of antiviral drugs.[18] Notably, derivatives of 2-oxo-2H-chromene-3-carbohydrazide have been designed and synthesized as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[19] These compounds were found to be non-toxic to human cells while exhibiting potent inhibitory activity in the nanomolar range, demonstrating a favorable therapeutic window.[19]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems, incorporating appropriate controls and clear endpoints. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol uses the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and growth is assessed visually or spectrophotometrically. The MIC is the lowest concentration where no growth is observed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. dlsu.edu.ph [dlsu.edu.ph]

- 11. scholarworks.utep.edu [scholarworks.utep.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]

- 17. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A synthetic study on antiviral and antioxidative chromene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Novel Coumarin Dyes

This guide provides a comprehensive exploration into the fascinating world of novel coumarin dyes, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles governing their photophysical behavior, offering a blend of theoretical understanding and practical, field-proven experimental methodologies. Our focus is to empower you with the knowledge to not only understand but also to harness the unique luminescent properties of these versatile molecules.

The Coumarin Scaffold: A Privileged Emitter

Coumarin and its derivatives, characterized by the 1,2-benzopyrone framework, are a cornerstone in the development of fluorescent probes and dyes.[1] Their widespread adoption stems from a combination of desirable characteristics including high fluorescence quantum yields, excellent photostability, and a structural backbone that is readily amenable to synthetic modification.[2] This adaptability allows for the fine-tuning of their photophysical properties to suit a vast array of applications, from bioimaging and diagnostics to materials science.[1][3]

The fluorescence of coumarin dyes is intrinsically linked to intramolecular charge transfer (ICT) processes.[1] Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often resulting in a significant redistribution of electron density. This change in dipole moment between the ground and excited states is a key determinant of their photophysical behavior, particularly their sensitivity to the local environment.[4]

Structure-Property Relationships: The Key to Rational Design

The photophysical characteristics of coumarin dyes can be rationally modulated by the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the coumarin scaffold.

-

Electron-Donating Groups (EDGs): Typically positioned at the 7-position, common EDGs such as amino (-NH2), dialkylamino (-NR2), and hydroxyl (-OH) groups increase the electron density of the aromatic ring. This leads to a destabilization of the HOMO and a subsequent red-shift (bathochromic shift) in both the absorption and emission spectra.[5] The introduction of a julolidine group at the 7-position, for instance, can induce a significant red-shift in emission.[6]

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like cyano (-CN), carboxyl (-COOH), or trifluoromethyl (-CF3) groups are often introduced at the 3- or 4-positions.[6][7] These groups stabilize the LUMO, leading to a further red-shift in the spectra and often enhancing the ICT character of the excited state.[8] Placing an EWG at the 4-position generally results in a longer emission wavelength compared to substitution at the 3-position.[6]

This "push-pull" architecture, with an EDG at one end of the molecule and an EWG at the other, is a powerful strategy for creating coumarin dyes with tailored absorption and emission profiles.

Unraveling the Photophysics: A Practical Guide to Experimental Characterization

A thorough understanding of the photophysical properties of a novel coumarin dye requires a suite of spectroscopic techniques. Here, we provide detailed, self-validating protocols for the most critical measurements.

UV-Visible Absorption Spectroscopy

This technique provides fundamental information about the electronic transitions within the molecule.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of the coumarin dye (typically 1 mM) in a spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to obtain working solutions with absorbance values between 0.1 and 1.0 at the absorption maximum (λmax) to ensure adherence to the Beer-Lambert law.[9]

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorption spectrum of each working solution in a 1 cm path length quartz cuvette.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Caption: UV-Vis Spectroscopy Workflow.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the dye, including the emission maximum and intensity.

Experimental Protocol: Fluorescence Spectroscopy

-

Solution Preparation:

-

Prepare a dilute solution of the coumarin dye with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[10]

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (typically at or near the λmax from the absorption spectrum).

-

Scan a range of emission wavelengths to record the fluorescence spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima (Stokes Shift = λem - λabs).

-

Caption: Fluorescence Spectroscopy Workflow.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4] The comparative method, using a well-characterized standard, is a widely used and reliable approach.[11]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

-

Standard Selection:

-

Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Coumarin 102 is a common standard for blue-emitting dyes.[12]

-

-

Solution Preparation:

-

Prepare a series of five dilutions for both the sample and the reference standard in the same spectroscopic grade solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[11]

-

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slopes of these plots (Grad) are used in the calculation.

-

Calculate the quantum yield of the sample (ΦS) using the following equation[4]: ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) Where ΦR is the quantum yield of the reference, GradS and GradR are the gradients of the plots for the sample and reference, and nS and nR are the refractive indices of the solvents (if different).

-

Caption: Quantum Yield Determination Workflow.

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for these measurements.[13][14]

Experimental Protocol: Fluorescence Lifetime Measurement using TCSPC

-

Solution Preparation:

-

Prepare a dilute solution of the coumarin dye with an absorbance of approximately 0.1 at the excitation wavelength.[10]

-

-

Instrumentation and Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser) and a sensitive single-photon detector.[15]

-

The repetition rate of the light source should be chosen such that the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.

-

-

Measurement:

-

Acquire the Instrument Response Function (IRF) by measuring the scatter from a colloidal solution (e.g., Ludox) at the excitation wavelength.[10]

-

Measure the fluorescence decay of the sample at its emission maximum.

-

-

Data Analysis:

-

Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate software.

-

Fit the decay data to an exponential model (single, multi-exponential) to determine the fluorescence lifetime(s). For a pure dye in a homogeneous solvent, a single exponential decay is often sufficient.[10]

-

Caption: TCSPC Workflow for Lifetime Measurement.

The Jablonski Diagram: Visualizing Photophysical Processes

The Jablonski diagram is a powerful tool for illustrating the electronic states of a molecule and the transitions between them.[16][17]

Caption: Jablonski Diagram for a Coumarin Dye.

The Influence of the Microenvironment: Solvatochromism

Coumarin dyes often exhibit solvatochromism, a change in their absorption or emission spectra with the polarity of the solvent.[18] This phenomenon arises from the difference in the dipole moment between the ground and excited states. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This property makes coumarin dyes excellent probes for studying the polarity of microenvironments in biological systems and materials.

Computational Modeling: Predicting Photophysical Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the photophysical properties of novel coumarin dyes.[6][19] These methods can be used to:

-

Optimize the ground and excited state geometries.

-

Calculate the energies of the HOMO and LUMO.

-

Predict absorption and emission wavelengths.

-

Gain insights into the nature of the electronic transitions.

Computational modeling can guide the rational design of new coumarin dyes with desired photophysical properties, saving significant time and resources in the laboratory.[20]

Quantitative Photophysical Data of Selected Coumarin Dyes

The following table summarizes key photophysical data for a selection of coumarin derivatives, illustrating the impact of structural modifications and solvent environment.

| Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |

| Coumarin 102 | Ethanol | ~360 | ~420 | 0.64 | - | [12] |

| 7-Amino-4-methylcoumarin | Ethanol | ~350 | ~445 | 0.61 | - | [2] |

| Coumarin 153 | 1-Chloropropane | - | - | - | ~4.5 | [7] |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | Various | - | - | Varies with solvent | Varies with solvent | [18] |

Conclusion

Novel coumarin dyes continue to be a vibrant area of research, driven by their remarkable and tunable photophysical properties. A thorough understanding of their structure-property relationships, coupled with rigorous experimental characterization and computational modeling, is essential for the development of the next generation of fluorescent probes and materials. This guide has provided a comprehensive framework for approaching the study of these fascinating molecules, from the fundamental principles to detailed, practical protocols. By applying these methodologies, researchers can unlock the full potential of coumarin dyes in their respective fields.

References

-

Scribd. (n.d.). CHM 423 Quantum Yield. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure and basic photophysical properties of coumarin and.... Retrieved from [Link]

-

HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Jablonski diagram showing relevant transitions of coumarin.... Retrieved from [Link]

-

Unknown. (n.d.). Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. Retrieved from [Link]

-

PubMed. (2025). Structural and Electronic Properties of D-π-A Coumarin Dyes: A DFT/TD-DFT Assisted Design of Low-Molecular-Weight, Long-Wavelength-Emissive Fluorescent Dyes. Retrieved from [Link]

-

Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]

-

ResearchGate. (2024). Two-photon absorption in bioactive C4-substituted Coumarin derivatives: Impact of electron-withdrawing and donating groups in different environment. Retrieved from [Link]

-

Patsnap Eureka. (2025). Time-Correlated Single Photon Counting (TCSPC) in Fluorometry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unprecedented Coumarin-Pyronin Hybrid Dyes: Synthesis, Fluorescence Properties and Theoretical Calculations. Retrieved from [Link]

-

ACS Omega. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Retrieved from [Link]

-

HORIBA. (n.d.). What is the Jablonski Diagram?. Retrieved from [Link]

-

ResearchGate. (2025). TD-DFT study of the for coumarins. Retrieved from [Link]

-